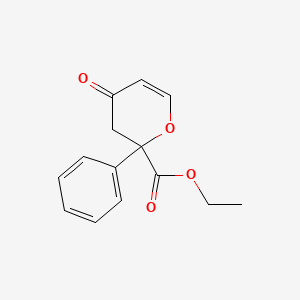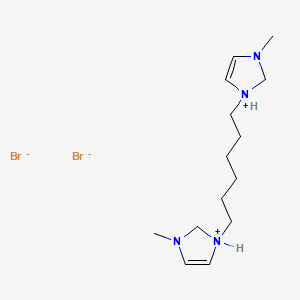
1,1'-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dibromide is a compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of two imidazolium rings connected by a hexane chain, with bromide ions as counterions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dibromide typically involves the reaction of 1-methylimidazole with 1,6-dibromohexane. The reaction is carried out in an organic solvent such as acetonitrile at elevated temperatures (around 80°C) for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dibromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ions can be replaced by other nucleophiles, leading to the formation of different imidazolium salts.
Oxidation and Reduction: The imidazolium rings can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, thiolates, and alkoxides.
Oxidizing Agents: Mild oxidizing agents can be used to oxidize the imidazolium rings, although specific conditions depend on the desired product.
Major Products
The major products formed from these reactions depend on the reagents used. For example, substitution with chloride ions would yield the corresponding chloride salt of the compound.
Applications De Recherche Scientifique
1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dibromide has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including esterification and transesterification.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections.
Mécanisme D'action
The mechanism of action of 1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dibromide involves its interaction with molecular targets such as enzymes and microbial cell membranes. The imidazolium rings can disrupt the function of enzymes by binding to their active sites, while the bromide ions can interfere with cellular processes . These interactions lead to the antimicrobial and catalytic properties of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Hexane-1,6-diyl)bis(3-phenylurea): This compound has a similar hexane backbone but different functional groups, leading to distinct properties and applications.
Irganox 1098: A primary antioxidant used for stabilizing polymers, with a different chemical structure but similar industrial applications.
1,1’-(Hexane-1,6-diyl)bis(3-ethyl-1H-imidazol-3-ium) bis(hexafluorophosphate): Another imidazolium salt with different counterions, used in various chemical reactions.
Uniqueness
1,1’-(Hexane-1,6-diyl)bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium) dibromide is unique due to its specific combination of imidazolium rings and bromide counterions, which confer distinct antimicrobial and catalytic properties. Its versatility in various applications makes it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
349081-22-7 |
|---|---|
Formule moléculaire |
C14H28Br2N4 |
Poids moléculaire |
412.21 g/mol |
Nom IUPAC |
3-methyl-1-[6-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)hexyl]-1,2-dihydroimidazol-1-ium;dibromide |
InChI |
InChI=1S/C14H26N4.2BrH/c1-15-9-11-17(13-15)7-5-3-4-6-8-18-12-10-16(2)14-18;;/h9-12H,3-8,13-14H2,1-2H3;2*1H |
Clé InChI |
DBYKXCZWWWADHV-UHFFFAOYSA-N |
SMILES canonique |
CN1C[NH+](C=C1)CCCCCC[NH+]2CN(C=C2)C.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



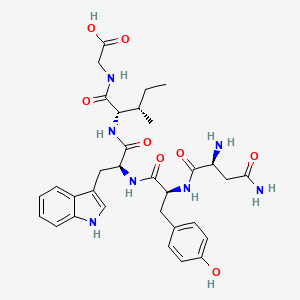
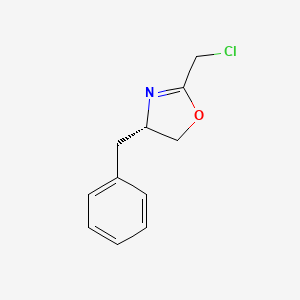
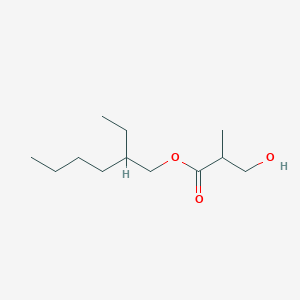
![2-Propanol, 1-[[(2-bromophenyl)methylene]amino]-](/img/structure/B14258448.png)

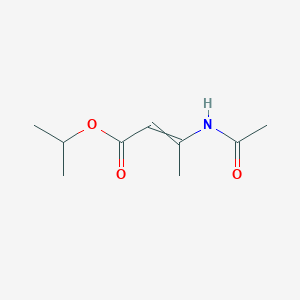


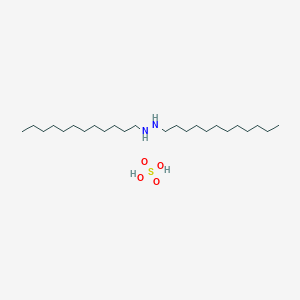

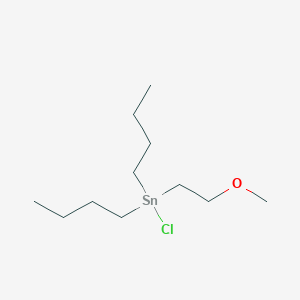
![5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14258490.png)
